molecular formula C27H30N2O2 B1665285 アシマドリン CAS No. 153205-46-0

アシマドリン

カタログ番号: B1665285
CAS番号: 153205-46-0
分子量: 414.5 g/mol
InChIキー: JHLHNYVMZCADTC-LOSJGSFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

アシマドリンは、主に消化管に位置するκオピオイド受容体でアゴニストとして作用することで、その効果を発揮します。これらの受容体に結合することで、アシマドリンは内臓痛と腸の運動性を調節するため、過敏性腸症候群などの病状に対する潜在的な治療法となります。 関係する分子標的および経路には、κオピオイド受容体の活性化が含まれ、これにより、痛みの知覚と消化器機能の変化が起こります .

Safety and Hazards

Asimadoline is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

生化学分析

Biochemical Properties

Asimadoline plays a significant role in biochemical reactions by interacting primarily with kappa-opioid receptors. It has a high affinity for these receptors, with IC50 values of 5.6 nmol/L in guinea pigs and 1.2 nmol/L in human recombinant receptors . Asimadoline acts as a complete agonist in in vitro assays, producing both analgesic and antidiarrheal effects . The interaction between asimadoline and kappa-opioid receptors involves binding to the receptor sites, leading to the activation of downstream signaling pathways that modulate pain and gastrointestinal functions .

Cellular Effects

Asimadoline influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It reduces sensation in response to colonic distension at subnoxious pressures in healthy volunteers and IBS patients without altering colonic compliance . Asimadoline also reduces satiation and enhances postprandial gastric volume in female volunteers . These effects suggest that asimadoline modulates cell signaling pathways involved in pain perception and gastrointestinal motility.

Molecular Mechanism

The molecular mechanism of asimadoline involves its binding to kappa-opioid receptors, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreasing the release of neurotransmitters involved in pain and gastrointestinal motility . Asimadoline’s selective binding to kappa-opioid receptors ensures targeted therapeutic effects with minimal central nervous system involvement .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of asimadoline have been observed to change over time. Asimadoline has been shown to be stable under standard storage conditions, with minimal degradation . Long-term studies in in vitro and in vivo models have demonstrated sustained analgesic and antidiarrheal effects, with no significant alterations in cellular function over extended periods . These findings indicate that asimadoline maintains its efficacy and stability in laboratory settings.

Dosage Effects in Animal Models

The effects of asimadoline vary with different dosages in animal models. At lower doses, asimadoline effectively reduces pain and gastrointestinal symptoms without causing significant adverse effects . At higher doses, asimadoline may exhibit toxic effects, including sedation and respiratory depression . Threshold effects have been observed, where the therapeutic benefits of asimadoline plateau at certain dosage levels, indicating the importance of optimizing dosage for maximum efficacy and safety .

Metabolic Pathways

Asimadoline is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . These metabolites are then excreted via the renal and biliary routes . Asimadoline’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring consistent therapeutic effects .

Transport and Distribution

Asimadoline is transported and distributed within cells and tissues through specific transporters and binding proteins . It is predominantly localized in peripheral tissues, particularly in the gastrointestinal tract, where it exerts its therapeutic effects . Asimadoline’s limited penetration of the blood-brain barrier ensures minimal central nervous system involvement, reducing the risk of central side effects .

Subcellular Localization

The subcellular localization of asimadoline is primarily within the plasma membrane, where it interacts with kappa-opioid receptors . Asimadoline’s activity and function are influenced by its localization, with targeted effects on pain perception and gastrointestinal motility . Post-translational modifications, such as phosphorylation, may also play a role in directing asimadoline to specific cellular compartments .

準備方法

アシマドリンの合成は、鍵となる中間体であるN-[(1S)-2-[(3S)-3-ヒドロキシピロリジン-1-イル]-1-フェニルエチル]-N-メチル-2,2-ジフェニルアセトアミドの調製から始まるいくつかの段階を含みます。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います。 工業的な生産方法は、これらの反応条件を最適化して、収率と純度を最大限に引き出す可能性があります .

化学反応の分析

アシマドリンは、以下を含むさまざまな化学反応を起こします。

    酸化: アシマドリンは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

    還元: 還元反応は、アシマドリンに存在する官能基を修飾するために使用することができます。

    置換: 置換反応は、アシマドリン分子のさまざまな位置で発生することができ、さまざまな誘導体の生成につながります。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および触媒が含まれます。

類似化合物との比較

特性

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLHNYVMZCADTC-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165285
Record name Asimadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders.
Record name Asimadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

153205-46-0
Record name Asimadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153205-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asimadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asimadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asimadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASIMADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asimadoline
Reactant of Route 2
Reactant of Route 2
Asimadoline
Reactant of Route 3
Reactant of Route 3
Asimadoline
Reactant of Route 4
Reactant of Route 4
Asimadoline
Reactant of Route 5
Asimadoline
Reactant of Route 6
Reactant of Route 6
Asimadoline
Customer
Q & A

A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]

A: Upon binding to KOR, asimadoline mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]

A: Asimadoline exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]

A: Studies suggest that asimadoline's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, asimadoline treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to asimadoline's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]

A: Asimadoline has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []

A: Asimadoline is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.

A: Asimadoline's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []

A: Researchers have employed various in vitro and in vivo models to assess asimadoline's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:

  • Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of asimadoline in a chronic inflammatory setting. [, , , , ]
  • Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate asimadoline's effects on visceral pain, a key symptom in IBS. [, , , , ]
  • Atopic dermatitis model in dogs: Topical asimadoline gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []

A: Clinical trials evaluating asimadoline in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.

A: Research mentions the development of topical asimadoline gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []

ANone: Several alternative therapeutic approaches are under investigation for IBS, including:

  • Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []
  • 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []
  • 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]
  • Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []

ANone: Key milestones in asimadoline's development include:

  • Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]
  • Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]
  • Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []

A: Asimadoline research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in asimadoline's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of asimadoline's therapeutic potential and developing novel treatment strategies for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。